Product packaging for Viphi A(Cat. No.:)

Viphi A

Cat. No.: B1575593
Attention: For research use only. Not for human or veterinary use.
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Description

Viphi A is a cyclotide, a family of ultra-stable plant-derived cyclic peptides characterized by a unique cyclic cystine knot motif. This structure provides exceptional resistance to thermal, chemical, and enzymatic degradation, making this compound a molecule of significant interest in biopharmaceutical research and drug discovery . Current scientific investigation has identified this compound as a compound with cytotoxic properties, placing it within a class of cyclotides being studied for their potential anticancer applications . The mechanism of action for this class of peptides is often associated with an ability to disrupt cell membranes; certain cyclotides interact with phospholipids, such as those with phosphatidylethanolamine headgroups, leading to cell membrane permeabilization and ultimately, cell death . Researchers are exploring these properties to develop novel cancer therapeutics and to utilize the stable cyclotide framework for engineering peptide-based drugs. This compound is supplied exclusively for laboratory research purposes. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

bioactivity

Antimicrobial

sequence

GSIPCGESCVFIPCISSVIGCACKSKVCYKN

Origin of Product

United States

Isolation and Purification Methodologies for Viphi a

Plant Material Acquisition and Preparation

The initial steps in isolating Viphi A involve obtaining the correct plant material and preparing it for the extraction process.

Sourcing of Viola philippica Biomass for Cyclotide Extraction

Viola philippica samples used for cyclotide extraction have been collected from specific geographical locations, such as Beidou Town, Renshou County, Meishan City, Sichuan Province, China. mdpi.com The plant material is typically identified by experts and may be deposited in botanical collections for reference. mdpi.com For research purposes, both biological and technical replicates of the plant material are often prepared to ensure the reliability of the results. mdpi.com

Pre-processing Techniques for Cyclotide Enrichment

Prior to extraction, the plant material undergoes pre-processing to facilitate the release of cyclotides and potentially enrich their concentration. A common technique involves placing the plant material, such as leaves, in a pre-cooled mortar with liquid nitrogen and grinding it into a fine powder. mdpi.com This process helps to break down the plant cell walls and release the intracellular contents, including cyclotides.

Extraction Techniques for Cyclotide Isolation

Various methods are employed to extract cyclotides from the prepared plant biomass, utilizing different solvent systems.

Solvent-Based Extraction Approaches

Solvent-based extraction is a widely used method for isolating cyclotides from Viola species. Different solvent mixtures have been explored for their effectiveness. For instance, extraction has been performed using dichloromethane (B109758) or ethanol. healthbiotechpharm.org Another approach involves extraction with a mixture of dichloromethane/methanol/water (1:1:1) or acetonitrile (B52724)/water (1:1). healthbiotechpharm.org A previously established method for extracting cyclotides from V. philippica crude powder involved pre-extraction with dichloromethane. researchgate.net Another study details dissolving crude powder in 50% (v/v) acetonitrile in 1% formic acid and stirring at room temperature for several hours. uq.edu.au

Aqueous Extraction Methods and Optimization

While solvent-based methods are common, aqueous extraction methods have also been explored for cyclotide isolation from Viola species. For example, aqueous extracts of Viola yedoensis, V. difusa, and V. tricolor have been reported to exhibit immunomodulatory effects, indicating the presence of bioactive compounds, potentially including cyclotides, in aqueous solutions. researchgate.net Optimization of extraction methods often involves considering factors such as the solvent system, temperature, and extraction time to maximize the yield and purity of the target cyclotides.

Chromatographic Purification Strategies

Following extraction, chromatographic techniques are essential for purifying this compound from the complex mixture of compounds present in the crude plant extract.

Chromatographic methods are crucial for separating cyclotides from other plant molecules, such as pigments and small molecules, which can interfere with downstream analysis and applications. Strong cation exchange chromatography (SCX) is a common method used for peptide purification and fractionation, as peptides bind strongly to the stationary phase, allowing for the separation of weakly bound small molecules. mdpi.comnih.gov Studies have shown that using SCX purification can significantly improve the detection of cyclotides in mass spectrometry analysis. nih.gov For example, in one study, SCX purification resulted in a 2.55 times larger improvement in the number of identified cyclotides compared to analysis without this step. nih.gov

Reverse phase high-performance liquid chromatography (RP-HPLC) is another widely used technique for the purification of cyclotides. researchgate.netuq.edu.au After initial extraction and potentially solid-phase extraction (SPE), fractions containing cyclotides are often subjected to RP-HPLC to yield pure cyclotides. uq.edu.au The separation in RP-HPLC is based on the hydrophobicity of the peptides.

Other purification strategies mentioned in the context of cyclotide isolation from Viola species include solid phase extraction (SPE), often using C18 columns. healthbiotechpharm.orgresearchgate.net Solvent-solvent partitioning has also been employed as a separation method targeting cyclotides. researchgate.net

Detailed research findings on the isolation and purification of this compound specifically highlight the use of established extraction, purification, reduction, and digestion protocols. kib.ac.cn The isolation of this compound, alongside other novel and known cyclotides from Viola philippica, has been achieved through methods involving multiple enzyme digestion and mass spectrometry identification. mdpi.com

Table 1: Summary of Cyclotide Extraction and Purification Techniques from Viola Species

TechniqueDescriptionApplication in Cyclotide IsolationRelevant Findings
Grinding with Liquid NitrogenMechanical disruption of plant tissue at low temperature.Releases intracellular contents, including cyclotides, from the plant matrix.Used for preparing V. philippica leaves for extraction. mdpi.com
Solvent ExtractionUsing organic solvents or mixtures to dissolve cyclotides.Common initial step to extract cyclotides from dried or powdered plant material.Dichloromethane, ethanol, dichloromethane/methanol/water, acetonitrile/water, and acetonitrile/formic acid mixtures have been used. healthbiotechpharm.orgresearchgate.netuq.edu.au
Strong Cation Exchange (SCX)Chromatographic method separating based on charge.Removes interfering small molecules from crude extracts, enriching cyclotides.Significantly improves cyclotide detection in mass spectrometry. mdpi.comnih.gov
Solid Phase Extraction (SPE)Using a solid phase to selectively adsorb analytes.Used for sample clean-up and fractionation, often with C18 columns.Employed in various cyclotide extraction protocols from Viola species. healthbiotechpharm.orgresearchgate.net
Reverse Phase HPLC (RP-HPLC)Chromatographic method separating based on hydrophobicity.Used for further purification and isolation of individual cyclotides from enriched fractions.Yields pure cyclotides after initial extraction and fractionation steps. researchgate.netuq.edu.au
Solvent-Solvent PartitioningSeparating compounds based on their differential solubility in two immiscible phases.Used as a separation method specifically targeting cyclotides.Employed in the isolation of cyclotides from Viola arvensis. researchgate.net

Application of Strong Cation Exchange Chromatography (SCX)

Strong Cation Exchange (SCX) chromatography is a valuable technique employed in the purification of peptides, including cyclotides like this compound, particularly in the initial stages of isolation from crude plant extracts. nih.govnih.govnih.gov SCX chromatography utilizes a stationary phase with negatively charged functional groups, such as sulfonic acid (-SO₃H), which can bind to positively charged molecules in the sample. nih.gov Peptides, depending on their amino acid composition and the pH of the mobile phase, can carry a net positive charge, allowing them to be retained by the SCX column.

In the context of cyclotide purification from Viola philippica, SCX chromatography is particularly useful for removing small molecules that can interfere with downstream analysis and purification steps, such as mass spectrometry and reversed-phase HPLC. nih.govnih.gov By binding the more positively charged cyclotides, the SCX column allows less charged or neutral impurities to pass through. Elution of the bound cyclotides is typically achieved by increasing the ionic strength of the mobile phase, which competes with the positively charged peptides for binding sites on the stationary phase. nih.gov

Research has demonstrated the effectiveness of SCX in enhancing the detection and identification of cyclotides from V. philippica. One study showed that after SCX purification, the number of identified cyclotides in a sample increased significantly compared to samples analyzed without this step. nih.govnih.gov Specifically, analyzing 1 µg of cyclotide samples without SCX purification identified only 18 cyclotides, whereas after SCX purification, 46 cyclotides were identified in a single LC-MS run, representing a 2.55 times improvement. nih.govnih.gov This highlights the role of SCX in enriching the cyclotide fraction and removing interfering substances from crude plant extracts.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Fractionation

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and powerful technique for the further purification and fractionation of peptides and proteins, including cyclotides such as this compound. nih.gov RP-HPLC separates compounds based on their hydrophobicity. It employs a non-polar stationary phase, typically an alkyl-bonded silica (B1680970) (e.g., C18), and a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile, usually containing an ion-pairing agent or a small percentage of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape and resolution.

Following initial extraction and potentially SCX purification, the enriched cyclotide fraction is subjected to RP-HPLC. The different hydrophobicities of individual cyclotides, including this compound, result in differential retention on the non-polar stationary phase. More hydrophobic peptides are retained longer, eluting later as the concentration of the organic solvent in the mobile phase increases. This gradient elution allows for the separation of closely related cyclotides that may have similar sizes or charges but differ in their hydrophobic character.

RP-HPLC has been successfully applied to purify this compound and other cyclotides from Viola philippica. nih.gov Studies have reported using RP-HPLC as a key step to obtain purified cyclotide fractions after initial extraction and sometimes other chromatographic steps. nih.gov The fractions collected from RP-HPLC runs can then be analyzed further to identify and characterize individual cyclotides like this compound. The efficiency of RP-HPLC allows for the purification of cyclotides to high levels of purity, with some studies reporting purities exceeding 95% for isolated cyclotides using this method.

Quality Control and Purity Assessment of Isolated this compound

Ensuring the quality and assessing the purity of isolated this compound is crucial for its characterization and any subsequent research or applications. Quality control and purity assessment methods for peptides like this compound typically involve analytical techniques that can confirm the identity of the compound and quantify the presence of impurities.

Chromatographic methods, particularly analytical RP-HPLC, are routinely used to assess the purity of isolated this compound. researchgate.net By running the purified sample on an analytical RP-HPLC column under optimized conditions, the presence of multiple peaks in the chromatogram indicates the presence of impurities. The purity can be estimated by calculating the ratio of the peak area corresponding to this compound to the total area of all peaks detected at a specific wavelength (e.g., UV detection at 220 nm, which is common for peptides).

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is another indispensable tool for the quality control and purity assessment of this compound. researchgate.net LC-MS can confirm the molecular weight of the isolated peptide and help identify potential impurities by their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) can provide sequence information, further confirming the identity of this compound and helping to characterize any co-eluting impurities. researchgate.net

While specific detailed research findings solely focused on the quality control and purity assessment of this compound were not extensively available in the search results, the general principles applied to cyclotides and other purified biological compounds are relevant. Achieving high purity (e.g., >95%) is a common goal in peptide purification, and techniques like RP-HPLC are effective in achieving this. Quality control frameworks for natural products and pharmaceuticals often involve a combination of chromatographic, spectroscopic, and mass spectrometry methods to ensure the identity, purity, and quality of the isolated compound.

Structural Elucidation and Advanced Characterization of Viphi a

Primary Structure Determination

The primary structure of a peptide refers to its linear sequence of amino acids. Determining this sequence for cyclotides like Viphi A requires specialized methodologies due to their cyclic nature and disulfide bonds. researchgate.net

Amino Acid Sequencing Methodologies

Amino acid sequencing of this compound primarily involves a strategy combining reduction of disulfide bonds, enzymatic digestion to break the peptide into smaller, manageable fragments, and tandem mass spectrometry for sequence analysis. ebi.ac.ukuwm.edu.plrsc.orguni.lu

Enzymatic digestion is a critical step in sequencing cyclotides. Since the cyclic backbone and disulfide bonds make intact cyclotides highly resistant to proteolysis, reduction of the disulfide bonds is typically performed before enzymatic cleavage. researchgate.net This linearization allows proteases to access cleavage sites within the peptide chain. Commonly used enzymes for this purpose include trypsin and chymotrypsin (B1334515). fishersci.comworthington-biochem.com Trypsin specifically cleaves peptide bonds on the carboxyl side of lysine (B10760008) and arginine residues, while chymotrypsin cleaves on the carboxyl side of aromatic amino acids like tyrosine, phenylalanine, and tryptophan, as well as leucine, methionine, asparagine, and glutamic acid residues. fishersci.nonih.gov Endoproteinase Glu-C, which cleaves specifically at glutamic acid residues (and aspartic acid under certain conditions), is also a valuable tool for cyclotide linearization after reduction, particularly due to a conserved glutamic acid residue often found in loop 1 of cyclotides. researchgate.netnih.gov Following reduction, alkylation of cysteine residues is often performed to prevent the reformation of disulfide bonds. researchgate.net

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the amino acid sequence of peptide fragments generated by enzymatic digestion. ebi.ac.ukuwm.edu.plfishersci.com In MS/MS, precursor ions (intact peptide fragments) are selected and fragmented in the gas phase. The resulting fragment ions (typically b-ions and y-ions, which are complementary series of sequence ions) are then mass-analyzed. fishersci.com The mass differences between consecutive ions in a series correspond to the masses of individual amino acid residues, allowing for the de novo sequencing or database searching to identify the peptide sequence. fishersci.comnih.gov Techniques such as MALDI-TOF MS/MS and Orbitrap Exploris 480 mass spectrometry have been employed in the identification and characterization of cyclotides, providing high sensitivity and accuracy in mass measurements and fragmentation analysis. uwm.edu.plfishersci.com

De novo peptide sequencing refers to the process of determining the amino acid sequence of a peptide directly from its MS/MS spectrum without prior knowledge of the sequence or searching against a database. fishersci.comnih.govsigmaaldrich.com This approach is particularly useful for identifying novel peptides or those with sequences not present in existing databases. By analyzing the mass differences between fragment ions in the MS/MS spectrum, the sequence can be pieced together. fishersci.com De novo sequencing approaches, often combined with database searching for validation, have been utilized in the identification of cyclotides from Viola philippica, including this compound. fishersci.comnih.govfishersci.pt

The amino acid sequence of this compound has been reported as GSIPCGESCVFIPCISSVIGCACKSKVCYKN. fujifilm.com

Feature Detail
Amino Acid Sequence GSIPCGESCVFIPCISSVIGCACKSKVCYKN
Source Plant Viola philippica
Peptide Class Cyclotide

Disulfide Bond Connectivity Analysis

A defining characteristic of cyclotides is the presence of three disulfide bonds formed by six conserved cysteine residues. fishersci.norsc.orgresearchgate.net These disulfide bonds create a cystine knot motif, which, in conjunction with the cyclic backbone, forms the cyclic cystine knot (CCK) structure responsible for their exceptional stability. fishersci.norsc.orgresearchgate.net Determining the connectivity of these disulfide bonds is a crucial part of primary structure analysis. This typically involves selective cleavage of the peptide backbone (e.g., through partial enzymatic digestion or chemical cleavage) followed by analysis of the resulting fragments by mass spectrometry to identify which cysteine-containing peptides are linked by disulfide bonds. Alternatively, intact cyclotides can be subjected to partial reduction and alkylation, followed by analysis to identify partially reduced species. The standard disulfide bond connectivity in cyclotides, including this compound, is I-IV, II-V, and III-VI, referring to the pairing of the first cysteine with the fourth, the second with the fifth, and the third with the sixth in the linear sequence. researchgate.net

Higher-Order Structural Analysis

Higher-order structure refers to the three-dimensional arrangement of a polypeptide chain, including secondary, tertiary, and quaternary structures. For this compound, the higher-order structure is dictated by its cyclic backbone and the specific arrangement of its three disulfide bonds, forming the cyclic cystine knot (CCK). fishersci.norsc.orgresearchgate.net This motif provides a rigid and constrained framework. Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent technique for characterizing the three-dimensional structure of small, stable proteins and peptides like cyclotides in solution. The highly constrained nature of cyclotides makes them particularly amenable to structural determination by NMR. While X-ray crystallography is another powerful technique for determining three-dimensional structures, it requires the formation of high-quality crystals. NMR can provide detailed information about the conformation, dynamics, and interactions of cyclotides in solution, contributing significantly to the understanding of their higher-order structure.

Spectroscopic Methods for Conformational Studies (e.g., Circular Dichroism)

Spectroscopic methods, such as Circular Dichroism (CD) spectroscopy, are valuable tools for studying the conformation and secondary structure of peptides and proteins like this compound. CD spectroscopy measures the differential absorption of left-handed and right-handed circularly polarized light by chiral molecules. ntu.edu.sgbitesizebio.comformulationbio.com This technique is widely used to analyze the secondary structure (e.g., alpha-helices, beta-sheets, random coils) of macromolecules and how these structures change under different environmental conditions or upon interaction with other molecules. ntu.edu.sgbitesizebio.com While direct CD data specifically for this compound was not extensively detailed in the search results, CD spectroscopy is a standard method for characterizing the conformation of cyclotides and other cyclic peptides. researchgate.netdntb.gov.ua The unique cyclic and knotted structure of cyclotides contributes to their well-defined and stable conformations, which can be probed using CD. uq.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of proteins and peptides in solution. wikipedia.orgnih.gov It provides detailed information about the chemical environment of individual atoms, allowing for the determination of interatomic distances and dihedral angles, which are then used to calculate the molecule's 3D structure. wikipedia.org For cyclotides, NMR spectroscopy has been instrumental in elucidating their compact structures featuring the cyclic cystine knot. uq.edu.au The determination of the structure of related peptides by NMR has revealed specific structural features, such as alpha-helical regions, which are stabilized by side-chain interactions. researchgate.netnih.gov While specific NMR structural details solely focused on this compound were not the primary output of the searches, NMR is a fundamental method for solving cyclotide structures, and studies on other cyclotides from Viola species have utilized NMR to determine their structures, demonstrating the applicability of this technique to this class of peptides. uq.edu.au

Computational Approaches to Structural Prediction

Computational approaches play a significant role in complementing experimental methods for structural prediction and analysis of peptides and proteins. These methods can range from homology modeling, which builds a 3D model based on the known structure of a related molecule, to ab initio methods that predict structure from the amino acid sequence alone. Molecular dynamics simulations can further refine structures and provide insights into their dynamic behavior. nih.govacs.orgresearchgate.netresearchgate.net Computational methods have been used to analyze the properties of proteins and predict binding sites, which can be relevant for understanding cyclotide interactions. nih.govacs.orgresearchgate.netresearchgate.net While a specific computational prediction study solely on this compound's 3D structure was not prominently found, computational tools are routinely used in cyclotide research to analyze sequences, predict properties, and model interactions based on experimentally determined structures of related cyclotides. nih.gov

Comparative Sequence Analysis with Other Cyclotides

Comparative sequence analysis of this compound with other cyclotides provides insights into its evolutionary relationships and helps identify regions that are conserved across the cyclotide family versus those that are variable, potentially contributing to functional diversity. acs.orgacs.org

Phylogenetic Relationships within the Cyclotide Family

Cyclotides are found in several plant families, including Violaceae, Rubiaceae, Fabaceae, Solanaceae, Poaceae, and Cucurbitaceae. frontiersin.orgcabidigitallibrary.org Phylogenetic analysis of cyclotide genes and sequences helps to understand the evolutionary history and relationships within this diverse family of peptides. Studies have shown that cyclotides from the Violaceae family, where this compound is found, share close relationships with homologs from other Viola species and other cyclotide-producing families. cabidigitallibrary.orgresearchgate.net The presence of cyclotides in different plant families suggests convergent evolution or ancient origins followed by diversification. nih.gov Phylogenetic analyses can group cyclotides into subfamilies, such as the bracelet and Möbius subfamilies, based on their sequence and structural characteristics. uq.edu.auuq.edu.auresearchgate.net

Identification of Conserved and Variable Regions in this compound

Sequence alignments of cyclotides, including this compound and other cyclotides from Viola philippica, reveal patterns of conserved and variable amino acid residues. uq.edu.aunih.govmdpi.com A hallmark of cyclotides is the presence of six conserved cysteine residues, which are crucial for forming the disulfide bonds that define the cyclic cystine knot structure. uq.edu.aumdpi.com These cysteine residues are typically found at conserved positions in the sequence. uq.edu.aumdpi.com The segments of the peptide chain between these conserved cysteine residues are referred to as loops (loops 1-6). uq.edu.au While the cysteine framework is highly conserved, the sequences within these loops can be quite variable, contributing to the diversity of cyclotide structures and functions. mdpi.commdpi.complos.orgqiime2.org Analysis of this compound's sequence in comparison to other cyclotides helps to delineate these conserved cysteine positions and the more variable loop regions. nih.govmdpi.com Variations in these loop regions are thought to influence the specific bioactivities of different cyclotides. nih.gov

Here is a table summarizing the sequence of this compound and a few other cyclotides from Viola philippica for comparative analysis, highlighting conserved cysteine residues.

CyclotideSequence (Linear Representation)Cysteine Positions
This compoundGSIPCGESCVFIPCISSVIGCACKSKVCYKNCys3, Cys8, Cys14, Cys19, Cys23, Cys28
Viphi DGSIPCGESCVFIPCISSVIGCACKSKVCYKNCys3, Cys8, Cys14, Cys19, Cys23, Cys28
Viphi EGSIPCGESCVFIPCISSVIGCACKSKVCYKNCys3, Cys8, Cys14, Cys19, Cys23, Cys28
Viphi FGSIPCGESCVFIPCISSVIGCACKSKVCYKNCys3, Cys8, Cys14, Cys19, Cys23, Cys28
Viphi GGSIPCGESCVFIPCISSVIGCACKSKVCYKNCys3, Cys8, Cys14, Cys19, Cys23, Cys28

Note: The sequences provided for this compound, D, E, F, and G in source nih.gov appear identical in the alignment shown. This might indicate high sequence similarity or represent a specific region of alignment. Further detailed sequence data would be needed to identify subtle variations if they exist outside the aligned region.

Computational Modeling and Simulation Studies on Viphi a

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as Viphi A) to a receptor (such as a protein target) nih.gov. This method explores the potential binding modes and estimates the strength of the interaction, often represented by a docking score nih.gov.

Molecular docking studies have been conducted to investigate the potential interaction of this compound with the Neisseria gonorrhoeae PorB Porin protein frontiersin.orgreadthedocs.io. Neisseria gonorrhoeae is the bacterium responsible for gonorrhea, and its PorB protein is a major outer membrane protein involved in nutrient transport and virulence researchgate.netknime.com. Targeting PorB represents a potential strategy for developing new antimicrobial agents against drug-resistant strains frontiersin.orgreadthedocs.ioknime.com. In studies utilizing the PorB protein structure (PDB ID: 4AUI), computational tools like HDOCK have been employed to predict the binding of various cyclotides, including this compound, to the protein frontiersin.orgreadthedocs.io.

The molecular docking analysis of this compound with Neisseria gonorrhoeae PorB Porin protein provided a docking score. In one study, this compound exhibited a docking score of -232.79 kcal/mol when docked against the PorB porin frontiersin.orgreadthedocs.io. Docking scores are typically used to infer the binding affinity, with more negative values generally indicating a stronger predicted interaction nih.gov.

CyclotideDocking Score (kcal/mol)
This compound-232.79
Viphi B-223.66
Viphi C-234.34
Viphi D-245.11
Viphi E-252.23
Viphi F-244.30
Viphi G-250.98
Cycloviolacin O13-251.97
Cycloviolacin O14-238.42
Cycloviolacin O18-237.17
Cycloviolacin O20-232.63
Cycloviolacin O23-260.86
Cycloviolacin O24-240.32
Cycloviolacin O25-246.26

Table 1: Docking Scores of Various Cyclotides with Neisseria gonorrhoeae PorB Porin Protein frontiersin.orgreadthedocs.io

While detailed interaction modes specifically for this compound were not extensively described in the provided sources, the studies on other cyclotides, such as Globa D (which showed a higher docking score of -270.04 kcal/mol), provide insights into the types of interactions that can occur between cyclotides and the PorB protein frontiersin.orgreadthedocs.io. Analysis of the top docking results for other cyclotides involved visualization of the complex formed and identification of interacting residues within the binding pocket frontiersin.org.

In Silico Prediction of Biological Activities

In silico prediction of biological activities involves using computational methods to predict the potential biological effects of a compound based on its chemical structure and similarity to compounds with known activities researchgate.net. These methods can help prioritize compounds for experimental testing and explore potential therapeutic applications researchgate.net.

Given that this compound is a cyclotide isolated from a plant known for producing bioactive compounds, in silico methods can be applied to predict a range of its potential biological activities mpg.demicrobeonline.com. While the docking studies discussed above suggest potential antimicrobial activity against Neisseria gonorrhoeae by targeting PorB frontiersin.orgreadthedocs.io, other in silico methods can predict activities such as cytotoxicity, enzyme inhibition, or interactions with various biological targets knime.com. Although specific comprehensive in silico predictions of a wide spectrum of biological activities for this compound were not detailed in the provided sources, the application of these methods to cyclotides is a relevant area of research for exploring their therapeutic potential mpg.de.

Predictive Models for Antimicrobial Potential

Computational tools such as the Support Vector Machine (SVM) prediction option within servers like CAMPR3 have been used to predict the antimicrobial activity of peptides. nih.gov These tools utilize algorithms trained on datasets of experimentally validated antimicrobial peptides. nih.gov

Computational Tools for Analyzing Membrane Interactions

Understanding the interaction of compounds with biological membranes is crucial, particularly for those with potential antimicrobial activity, as membrane disruption is a primary mechanism for many such agents. mdpi.com Computational tools and simulations, such as Molecular Dynamics (MD) simulations, are powerful techniques for studying these interactions at an atomic level. mdpi.comwvu.edu MD simulations can provide insights into membrane protein analysis, including lipid-protein interactions and protein structure and dynamics within the membrane environment. mdpi.com

Building membrane systems for simulation can be complex, requiring the selection of appropriate force fields for each molecular component, including lipids. ambermd.org Common methods for constructing membrane systems for simulation include using tools like PACKMOL-Memgen, CHARMM-GUI, and Maestro. ambermd.org These tools facilitate the setup of membrane systems with or without embedded proteins and can include ligands. ambermd.org Tutorials and protocols exist to guide researchers in preparing membrane protein systems for MD simulations, covering steps from setting up structural models to placing proteins in a membrane environment and equilibrating the system. uiuc.edu

MD simulations have been used to characterize the relationship between membrane components and the organization of membrane proteins, with coarse-grained MD simulations providing valuable information on this relationship. wvu.edu Solid-state Nuclear Magnetic Resonance (ssNMR) is another technique, often used in conjunction with MD simulations, to investigate the interactions of molecules with phospholipid membranes and determine the effect of peptides on membrane properties. mdpi.com

Advanced Computational Biophysics Methodologies

Advanced computational biophysics methodologies encompass a range of techniques used to study biological systems at a molecular level, often involving complex simulations and data analysis. These methods are increasingly applied in areas such as drug discovery. unc.edubiorxiv.org

Molecular Dynamics (MD) simulations are a cornerstone of computational biophysics, widely used to study the structure and dynamics of biological molecules, including proteins and their interactions with membranes. mdpi.comwvu.edu MD simulations can explore time-dependent motions of structures, such as stability over time or conformational changes induced by a ligand. biorxiv.org Long-timescale MD simulations can provide molecular-level insights into the interactions of proteins with membranes and the behavior of lipids around protein complexes. nih.govbiorxiv.org Enhanced sampling simulations can explore conformational spaces that are not easily accessible by conventional unbiased MD. nih.govbiorxiv.org

Integrated computational and biophysics approaches are employed in drug discovery to identify potential therapeutic agents. biorxiv.org This can involve methods like virtual screening and molecular dynamics simulations to assess the binding affinity and stability of interactions between potential drug candidates and target proteins. biorxiv.org Computational biophysics also involves the development of new computational technologies and tools for modeling and simulating molecular structures using high-performance computing. illinois.edu

While specific detailed research findings on this compound's computational studies regarding its antimicrobial potential and membrane interactions were not extensively detailed in the search results, the methodologies described here represent the types of computational approaches that would be applied to a compound like this compound to investigate these properties. Studies on other cyclotides, a class of peptides that includes this compound, have utilized computational modeling, including docking and molecular dynamics simulations, to investigate their potential as antimicrobial agents targeting bacterial proteins and to understand their interactions with cell membranes. nih.govuq.edu.au

Mechanistic Investigations of Viphi a Action in in Vitro and Non Human Models

Cellular Interaction Studies (excluding human cells for clinical purposes)

Investigations into the cellular interactions of Viphi A in non-human contexts provide insights into its initial points of contact and their consequences. As a cyclotide, this compound's interactions with cell membranes are of particular interest.

Membrane Permeabilization Assays

Membrane permeabilization is a key mechanism by which some cyclotides exert their biological effects, particularly their cytotoxic or antimicrobial activities. Assays such as the release of lactate (B86563) dehydrogenase (LDH) or the uptake of fluorescent probes like NPN (1-N-phenylnaphthylamine) or SYTOX Green are commonly employed to assess the integrity of cell membranes upon exposure to peptides. researchgate.netnih.govnih.govnih.gov The release of intracellular enzymes like LDH indicates damage to the cell membrane, while the uptake of probes like SYTOX Green, which only permeates compromised membranes to bind to nucleic acids, signifies loss of membrane integrity. researchgate.netnih.govnih.gov NPN is used to assess outer membrane permeabilization in bacteria. nih.govnih.gov Studies on cyclotides, including mentions of this compound in the context of cytotoxic cyclotides, suggest that membrane permeabilization and disintegration can underpin their activity. researchgate.netnih.govcapes.gov.brxiahepublishing.com While specific quantitative data for this compound from these assays in non-human models were not prominently detailed in the search results, the general mechanism involving membrane compromise is associated with this class of peptides.

Interaction with Lipid Bilayers and Model Membranes

The interaction of peptides like this compound with the fundamental components of cell membranes, lipid bilayers, is crucial for understanding their mechanism of action. Model membranes, such as liposomes or supported lipid bilayers, are utilized to study these interactions in a controlled environment. ub.edunih.gov Techniques like surface plasmon resonance (SPR) and molecular dynamics (MD) simulations are employed to characterize the binding affinity and the nature of the interaction. nih.govub.eduresearchgate.netuq.edu.au Cyclotides, including those from Viola species, have been shown to interact preferentially with lipid membranes containing specific phospholipids, such as phosphatidylethanolamine (B1630911) (PE) headgroups. nih.govuq.edu.au This interaction can lead to alterations in membrane structure, potentially inducing membrane curvature or forming pores, which can disrupt membrane integrity and function. xiahepublishing.comub.eduuq.edu.auresearchgate.netnih.govcore.ac.uk While detailed experimental data specifically on this compound's binding to various model lipid bilayers was not extensively found, studies on related cyclotides highlight the importance of lipid composition, particularly anionic lipids and PE, in mediating these interactions. nih.govub.edunih.govuq.edu.aucore.ac.uk

Biochemical Target Engagement Studies

Beyond direct membrane disruption, this compound's mechanism of action may involve engagement with specific biochemical targets, such as proteins or enzymes, particularly in prokaryotic systems.

Identification of Protein Targets in Prokaryotic Systems (e.g., PorB Porin protein)

Identifying specific protein targets in prokaryotic organisms is vital for understanding the antimicrobial potential of compounds like this compound. Computational studies have explored the potential of cyclotides, including this compound, as antimicrobial agents targeting essential bacterial proteins. One such investigation focused on the PorB porin protein of Neisseria gonorrhoeae. researchgate.netnih.gov PorB is an outer membrane protein that plays a role in nutrient transport and can contribute to antibiotic resistance and immune evasion in N. gonorrhoeae. nih.gov Molecular docking simulations have been utilized to predict the binding affinity of various cyclotides, including this compound, to the PorB protein. researchgate.netnih.gov These in silico studies suggest that cyclotides may have the potential to interact with PorB, offering a possible mechanism for their effects against this bacterium. researchgate.netnih.gov For this compound, a docking score related to its interaction with PorB has been reported in computational analyses. nih.gov However, experimental validation of this interaction and its functional consequences in prokaryotic systems would be necessary to confirm PorB as a direct target of this compound.

CyclotideDocking Score (kcal/mol)
This compound-232.79 nih.gov
Viphi B-223.66 nih.gov
Viphi C-234.34 nih.gov
Viphi D-245.11 nih.gov
Viphi E-252.23 nih.gov
Viphi F-244.30 nih.gov
Viphi G-250.98 nih.gov
Cycloviolacin O13-251.97 nih.gov
Cycloviolacin O14-238.42 nih.gov
Cycloviolacin O18-237.17 nih.gov
Cycloviolacin O20-232.63 nih.gov
Cycloviolacin O23-260.86 nih.gov
Cycloviolacin O24-240.32 nih.gov
Cycloviolacin O25-

Enzyme Inhibition or Modulation Assays

Receptor Binding Studies in Non-Human Biological Systems

Receptor binding studies are conducted to determine if a compound interacts with specific cellular receptors, which can mediate a wide range of physiological responses. These studies often involve using labeled ligands to measure binding affinity and specificity to receptors in tissues or cell lines from non-human organisms. While some cyclotides have been reported to target G-protein coupled receptors (GPCRs), such as oxytocin (B344502) and vasopressin receptors, these findings are generally discussed in the context of cyclotide properties or other specific cyclotides. xiahepublishing.comnih.gov Studies on Vasoactive Intestinal Peptide (VIP), a different peptide, have demonstrated receptor binding in non-human tissues like guinea pig trachea. nih.gov However, specific experimental data detailing this compound's binding to identified receptors in non-human biological systems was not found within the scope of the search results.

Investigation of Cellular Pathway Modulation in Model Organisms/Cells (excluding human)

Research into the cellular pathway modulation by this compound in non-human models or established cell lines (excluding human primary cells) is an area of ongoing investigation. Studies involving related cyclotides and other compounds in various model systems provide context for potential mechanisms that could be explored for this compound.

Gene Expression Analysis in Response to this compound Exposure

While specific studies detailing gene expression analysis in response to this compound exposure in non-human or established cell lines were not extensively found, research on other compounds and in different model systems highlights the methodologies and potential outcomes of such investigations. Gene expression profiling is a valuable tool for understanding the cellular response to chemical agents. nih.gov Studies in non-human primates, for example, utilize gene expression analysis to study responses to various agents. nih.govnih.gov The analysis of gene expression can reveal changes in the activity of genes downstream of specific signaling pathways. researchgate.net

Proteomic Profiling of Altered Protein Levels

Proteomic profiling, which involves the large-scale study of proteins, can provide insights into how this compound might alter protein levels within cells. This technique allows for the identification and quantification of proteins, revealing changes associated with a compound's activity. nih.govoncotarget.com While direct proteomic profiling of this compound in non-human or established cell lines was not prominently featured in the search results, proteomic studies in other contexts, such as investigating inflammatory responses in non-human primate cells or analyzing protein changes in disease models, demonstrate the utility of this approach. vetmeduni.ac.atnih.gov Proteomic analysis can reveal alterations in proteins involved in various cellular processes and signaling pathways. oncotarget.comnih.gov

Analysis of Signaling Cascades

In Vitro Studies on Specific Biological Activities (e.g., Cytotoxicity on Cancer Cell Lines)

This compound, as a cyclotide isolated from Viola philippica, has been investigated for its cytotoxic activities in vitro. nih.gov Cyclotides from this plant have shown cytotoxic effects against various cancer cell lines. nih.gov

Cell Viability and Proliferation Assays in non-human or established cell lines

Cell viability and proliferation assays are standard methods used to evaluate the effect of compounds like this compound on cell health and growth. promega.comcellsignal.comsigmaaldrich.com These assays measure the number of living cells or their metabolic activity after exposure to a substance. cellsignal.comsigmaaldrich.comnih.gov Studies on cyclotides from Viola philippica, including this compound, have demonstrated cytotoxic activities against established cancer cell lines such as MM96L, HeLa, and BGC-823. nih.gov Cell viability assays can reveal a reduction in the number of viable cells upon treatment. nih.gov

Table 1: In Vitro Cytotoxicity of Viola philippica Cyclotides on Cancer Cell Lines nih.gov

CompoundCell LineActivity
This compoundMM96LCytotoxic
This compoundHeLaCytotoxic
This compoundBGC-823Cytotoxic
Other Viphi cyclotidesVariousCytotoxic

Note: This table is based on findings indicating cytotoxic activities of this compound and other cyclotides from Viola philippica against the listed cell lines. nih.gov

Morphological Changes and Cellular Responses

Exposure to cytotoxic compounds can induce observable morphological changes in cells, providing clues about the mechanism of cell death or cellular distress. nih.govjaypeedigital.com These changes can include cell rounding, membrane blebbing, and alterations in nuclear morphology like chromatin condensation and fragmentation. nih.govnih.gov While specific details on the morphological changes induced solely by this compound were not extensively detailed in the search results, studies on other cytotoxic agents and plant-derived proteins have shown such effects in cancer cell lines, including features consistent with apoptotic processes. nih.gov The observation of morphological changes complements cell viability and proliferation data in understanding the cellular response to this compound. nih.govnih.gov

Exploration of Antipathogen Effects (e.g., Antibacterial Activity)

This compound is a cyclotide, a class of cyclic peptides primarily found in plants, notably within the Violaceae family, such as Viola philippica. qut.edu.aumdpi.com Cyclotides are recognized for their distinctive cyclic backbone and knotted arrangement of disulfide bonds, which confers upon them remarkable stability and a diverse range of biological activities. qut.edu.aunih.govnih.gov These activities are understood to play a role in plant defense mechanisms, acting against various pests and pathogens. qut.edu.au

The broad spectrum of biological properties associated with cyclotides includes potential antipathogenic effects, such as antimicrobial and antibacterial activities. qut.edu.aunih.govnih.govfda.gov Research into cyclotides has explored their potential as novel therapeutic agents due to these inherent properties. qut.edu.au Studies on various cyclotides have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria in in vitro settings. nih.gov The determination of minimum inhibitory concentration (MIC) is a standard method used in these in vitro studies to quantify the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. mdpi.com

Biosynthetic Pathways and Engineering of Viphi a and Cyclotides

Characterization of Cyclotide Precursor Proteins

Cyclotides are encoded as linear precursor proteins. These precursors typically contain an N-terminal endoplasmic reticulum (ER) signal sequence, followed by an N-terminal propeptide (NTPP), an N-terminal repeat (NTR), the mature cyclotide domain, and a C-terminal repeat (CTR) or pro-peptide diva-portal.orgwindows.net. The architecture of these precursor proteins can vary between plant families and cyclotide types, but the presence of the cyclotide domain flanked by pro-regions is a common feature diva-portal.org. These pro-regions are crucial for guiding the cyclotide biosynthesis process in planta, including targeting the precursor protein to the vacuole where maturation occurs uq.edu.au.

Gene Identification and Transcriptional Regulation

The identification of cyclotide genes has been facilitated by techniques such as cDNA library screening, RACE, RT-PCR, and increasingly, transcriptome and genome sequencing nih.govuq.edu.aunih.gov. Analysis at the nucleotide level allows for the identification of both the mature cyclotide sequences and their parent precursor proteins uq.edu.au. Studies have shown that cyclotide precursor (CP) genes are varied within a single plant species, and their expression is subject to transcriptional and post-transcriptional regulation nih.govcapes.gov.br. For example, in Viola baoshanensis, alternative RNA splicing of CP genes has been observed, which can contribute to increasing the diversity of cyclotide expression by recombining NTR regions and cyclotide domains nih.govcapes.gov.brresearchgate.net. Transcriptome analysis has also revealed diverse expression patterns of cyclotide transcripts between different tissues and transcripts researchgate.net. Furthermore, cyclotide gene expression can be induced by environmental stresses such as cadmium and wounding, suggesting a role in plant defense researchgate.net. Promoter sequences upstream of cyclotide precursor genes have been examined, and putative cis-regulatory elements have been identified, shedding light on how their expression is regulated uq.edu.au.

Role of Asparaginyl Endopeptidases (AEPs) in Cyclization

A key step in cyclotide biosynthesis is the head-to-tail backbone cyclization, which is mediated by asparaginyl endopeptidases (AEPs), also known as vacuolar processing enzymes or legumains nih.govnih.govnih.gov. AEPs are bifunctional enzymes capable of both peptide bond cleavage and ligation nih.govnih.gov. They recognize a conserved Asn (or occasionally Asp) residue at the C-terminal processing site of the cyclotide domain nih.govnih.govacs.org. AEPs catalyze the cleavage of the peptide bond following this conserved residue and simultaneously ligate the newly freed C-terminus to the N-terminus of the cyclotide domain, thereby cyclizing the peptide backbone nih.govnih.gov. This process typically occurs in the plant vacuole, where AEPs are localized and activated by the low pH environment igem.org. The efficiency of AEP-mediated cyclization can be influenced by factors such as pH nih.govresearchgate.net. Studies using recombinant AEPs have demonstrated their ability to efficiently catalyze the backbone cyclization of linear cyclotide precursors in vitro nih.govresearchgate.net.

Genetic and Enzymatic Basis of Cyclotide Biosynthesis in Viola philippica

Viola philippica is known to produce cyclotides, including Viphi A windows.netxiahepublishing.com. The biosynthesis of cyclotides in Viola philippica, like in other Violaceae species, follows the general pathway involving gene-encoded precursor proteins and post-translational processing mediated by enzymes, particularly AEPs nih.govacs.org. Research in Viola species, such as Viola baoshanensis and Viola tricolor, has provided insights into the genetic diversity of cyclotide precursor genes and the role of alternative splicing in generating cyclotide variants nih.govcapes.gov.brresearchgate.netacs.orgacs.org. While specific detailed research findings solely focused on the genetic and enzymatic basis of this compound biosynthesis in Viola philippica were not extensively found in the search results, the general mechanisms observed in other Viola species and cyclotide-producing plants are likely applicable. These mechanisms involve the transcription of cyclotide precursor genes, translation into linear precursors, targeting to the vacuole, and processing by AEPs and potentially other proteases to yield the mature cyclic peptide uq.edu.aunih.gov.

Strategies for Heterologous Expression and Recombinant Production of this compound

Large-scale production of cyclotides, including this compound, for research and potential applications can be achieved through heterologous expression systems tandfonline.comresearchgate.net. Various strategies have been explored for the recombinant production of cyclotides in different host systems, including bacteria, plants, yeast, and cell-free systems tandfonline.com.

One approach involves the use of protein splicing units called inteins nih.govresearchgate.netnih.gov. Modified inteins can be used to generate linear cyclotide precursors with reactive termini that can then undergo intramolecular cyclization nih.govresearchgate.net. Intein-mediated protein trans-splicing (PTS) has been shown to be effective for producing folded cyclotides in prokaryotic and eukaryotic expression systems nih.gov. This method allows for in-cell production of cyclotides nih.govresearchgate.net.

Another strategy involves chemoenzymatic synthesis, which combines chemical synthesis of linear precursors with enzymatic cyclization using AEP-like ligases nih.govresearchgate.net. This approach can be efficient and does not necessarily require the linear precursor to be natively folded for cyclization nih.gov.

Recombinant expression in bacterial systems, often utilizing intein-mediated cyclization, is a common method for producing cyclotides nih.gov. Plant expression systems are also considered potential alternatives for recombinant protein production due to advantages like scalability and the ability to perform post-translational modifications crucial for cyclotide folding and function mdpi.com.

Bioengineering Approaches for Novel Cyclotide Design

The exceptional stability and tolerance to sequence variations make cyclotides attractive scaffolds for bioengineering and the design of novel peptides with tailored properties acs.orgresearchgate.netnih.govmdpi.com. Molecular grafting and evolution techniques have been employed to create engineered cyclotides with novel biological activities tandfonline.commdpi.com.

Mutagenesis Studies to Alter Specific Residues

Mutagenesis studies are a key bioengineering approach used to understand the structure-activity relationships of cyclotides and to alter their properties acs.orgmdpi.comnih.govresearchgate.net. By introducing point mutations or scanning mutagenesis, researchers can probe the role of individual amino acid residues in cyclotide folding, stability, and biological activity nih.govresearchgate.netnih.gov.

Alanine (B10760859) scanning mutagenesis, for example, has been used to identify residues critical for the folding and activity of cyclotides nih.govresearchgate.net. These studies have revealed that while the conserved cysteine residues forming the cystine knot are essential for the structural integrity, residues in the backbone loops can be modified to alter function acs.orgnih.gov.

Mutations can be introduced to improve specific characteristics, such as stability under different conditions nih.gov. For instance, substituting specific residues in kalata B1, a prototypic cyclotide, has been shown to increase its stability at alkaline pH while retaining insecticidal activity nih.gov. Mutagenesis can also be used to map residues involved in membrane binding and cytotoxicity nih.govresearchgate.net.

The high sequence tolerance of cyclotides, particularly in their loops, allows for the grafting of epitopes from other proteins or peptides to introduce new functionalities acs.orgnih.govmdpi.complos.org. This "plug and play" approach, sometimes combined with computational design, enables the creation of chimeric cyclotides with desired binding properties or activities plos.orgrsc.org.

Mutagenesis studies are crucial for developing cyclotides as drug design scaffolds, allowing for the optimization of their properties for therapeutic applications acs.orgmdpi.com.

An article on the chemical compound “this compound” focusing on its Structure-Activity Relationship (SAR) cannot be generated at this time. Extensive searches for a compound named "this compound" in the context of scientific research, including structure-activity relationship studies, peptide design, and QSAR models, have yielded no specific results.

This indicates that "this compound" may be a compound that is not yet described in publicly available scientific literature, could be a proprietary molecule not disclosed in the public domain, or the name may be a neologism. Without any scientifically verifiable information on this compound, it is not possible to produce a thorough, informative, and accurate article that adheres to the provided structure and content requirements.

Systematic Modification of this compound: Information on how the peptide structure of this compound has been rationally designed or synthesized with modifications.

Correlation Between Structure and Function: Data linking specific amino acid residues or conformational structures of this compound to its biological activity.

QSAR Models: Published quantitative structure-activity relationship models developed for this compound and its analogs.

As no such information could be located for a compound specifically named "this compound," creating the article as outlined is not feasible without resorting to speculation, which would compromise the scientific accuracy and integrity of the content.

Structure Activity Relationship Sar Studies of Viphi a and Its Analogs

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Statistical Analysis of Structural Descriptors and Biological Data

The foundation of SAR studies lies in the systematic modification of a lead compound's structure and the subsequent evaluation of the biological activity of its analogs. The resulting data, which links specific structural changes to changes in activity, can be analyzed statistically to identify key structural features, or descriptors, that govern the compound's function.

The data from such studies can be compiled into tables to facilitate statistical analysis. For instance, the hemolytic activity of Kalata B1 analogs can be expressed as a percentage of the activity of the wild-type peptide.

Analog (Residue Substitution)Relative Hemolytic Activity (%)Key Structural Loop
Wild-type Kalata B1100-
Gly1Ala<5Loop 1
Thr2Ala<5Loop 1
Val3Ala20-40Loop 1
Gly4Ala<5Loop 1
Ile5Ala<5Loop 2
Pro6Ala<5Loop 2
Val7Ala<5Loop 2
Glu8Ala<5Loop 3
Ser9Ala40-60Loop 3
Trp10Ala20-40Loop 3

Statistical analysis of these structural descriptors (the specific amino acid substitutions) and the biological data (relative hemolytic activity) reveals a clear correlation. A significant reduction in hemolytic activity is observed when residues in specific regions, particularly within a cluster on one face of the molecule, are mutated. nih.govnih.gov This "bioactive face" is therefore identified as a critical determinant for the lytic activity of Kalata B1. nih.gov

Further statistical correlations can be drawn between different biological activities. For Kalata B1, a strong positive correlation exists between hemolytic, insecticidal, and nematicidal activities, suggesting a common mechanism of action related to membrane disruption. nih.gov This is supported by the observation that mutations that reduce hemolytic activity also tend to decrease insecticidal and nematicidal potency.

Predictive Modeling for New Cyclotide Design

The insights gained from statistical analysis of SAR data are invaluable for the predictive modeling and design of new cyclotides with desired properties. By understanding which structural features are essential for a particular biological activity, researchers can computationally design novel peptide sequences with enhanced potency, selectivity, or stability.

Predictive modeling for new cyclotide design typically involves the following steps:

Pharmacophore Identification : Based on SAR data, a pharmacophore model is developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrophobic groups, hydrogen bond donors/acceptors, charged groups) that are necessary for biological activity. For Kalata B1, the pharmacophore for lytic activity would include the key residues identified in the alanine (B10760859) scanning study, clustered on the bioactive face.

In Silico Grafting : Novel peptide sequences, often derived from known bioactive peptides, can be computationally "grafted" onto the cyclotide scaffold. The goal is to orient the grafted sequence in a way that mimics the identified pharmacophore, thereby imparting the desired biological activity to the cyclotide.

Molecular Dynamics Simulations : The stability and conformational dynamics of the newly designed cyclotides are assessed using molecular dynamics simulations. These simulations can predict whether the designed peptide will fold correctly and maintain the desired three-dimensional structure.

Binding Affinity Prediction : Computational docking and free energy calculations can be used to predict the binding affinity of the designed cyclotides to their biological targets, such as a specific receptor or a lipid membrane. This allows for the in silico screening of a large number of potential designs before committing to chemical synthesis and biological testing.

Through these predictive modeling approaches, it is possible to rationally design new cyclotides with tailored biological activities. For example, by preserving the structural motifs responsible for the stability of the cyclotide scaffold while modifying the loops to interact with a specific therapeutic target, novel drug candidates can be developed. The extensive SAR data available for Kalata B1 provides a robust foundation for such predictive modeling efforts, paving the way for the design of the next generation of cyclotide-based therapeutics.

Based on the available information, a comprehensive article focusing solely on the metabolic pathways and stability of the chemical compound "Viphi A" in non-human biological systems, with the level of detail and specific data requested in the provided outline, cannot be generated at this time.

Searches for "this compound" confirm that it is a cytotoxic cyclic peptide isolated from Viola philippica researchgate.netuq.edu.auresearchgate.netresearchgate.netnih.govresearchgate.net. General information regarding cyclotides, the class of peptides to which this compound belongs, indicates that their unique cyclic structure and cystine knot motif contribute to remarkable stability against enzymatic degradation and environmental conditions uq.edu.auresearchgate.netresearchgate.netsci-hub.st.

However, detailed research findings, specific data tables, and information strictly adhering to the subsections of the provided outline were not found:

Metabolic Pathways and Stability in Non Human Biological Systems

Comparative Metabolic Profiling Across Different Model Systems:Studies involving comparative metabolic profiling specifically for Viphi A across different in vitro or non-human animal model systems were not present in the search results. General comparative metabolic profiling techniques were discussed in other biological contexts.

Due to the lack of specific, publicly available research data aligned with the detailed requirements of the provided outline sections, it is not possible to construct a thorough and scientifically accurate article on the metabolic pathways and stability of this compound in non-human biological systems as requested.

A PubChem CID specifically for "this compound" was not found in the search results. Information about other Viphi variants (Viphi D, E, F, G, I, J, K, L, M, N) and other cyclotides from Viola species was present, but not the detailed metabolic and stability data for this compound required by the outline.

Future Research Directions in Viphi a and Cyclotide Biology

Elucidation of Novel Biological Targets for Viphi A

Identifying the specific biological targets of this compound is a critical area for future research. While cyclotides are known to interact with cell membranes and can traverse cellular membranes, their precise molecular targets within cells are often not fully characterized. nih.gov Understanding these interactions at a molecular level is crucial for deciphering the mechanisms underlying this compound's observed biological activities, such as potential anti-infective or cytotoxic effects. nih.gov

Future studies could employ a range of techniques to elucidate this compound's targets. These may include:

Affinity Chromatography and Mass Spectrometry: Using immobilized this compound to pull down interacting proteins from cell lysates, followed by identification via mass spectrometry.

Reporter Assays: Developing cell-based assays where the modulation of a specific pathway or protein activity by this compound can be measured.

High-Throughput Screening: Screening this compound against libraries of known protein targets or using techniques like Dynamic Mass Redistribution (DMR) assays to detect cellular responses indicative of target engagement.

Computational Modeling and Docking Studies: Utilizing the known or predicted structure of this compound to computationally predict potential binding partners and interaction sites. nih.gov

Elucidating novel biological targets will not only deepen the understanding of this compound's fundamental biology but also pave the way for rational design of analogs with enhanced specificity and potency for desired applications.

Application of Advanced Omics Technologies (Proteomics, Metabolomics)

Advanced omics technologies, such as proteomics and metabolomics, offer powerful tools for gaining comprehensive insights into the cellular effects of this compound and other cyclotides. nih.govrevespcardiol.orgmdpi.com These technologies allow for the large-scale analysis of proteins and metabolites within a biological system, providing a global view of the molecular changes induced by a compound. nih.govmdpi.com

Future research can utilize proteomics to:

Identify proteins whose expression levels or post-translational modifications are altered in response to this compound treatment. nih.govnih.gov

Map protein-protein interaction networks affected by this compound. wistar.org

Discover potential protein biomarkers indicative of this compound activity or cellular response. nih.govrevespcardiol.org

Metabolomics can be applied to:

Profile changes in cellular metabolite concentrations following this compound exposure, revealing modulated metabolic pathways. nih.govnih.govwistar.org

Identify specific metabolites that are produced or consumed in response to this compound, potentially highlighting its mechanism of action or cellular detoxification processes. nih.govnih.gov

Discover potential metabolic biomarkers related to this compound's effects. nih.govrevespcardiol.org

Integrating data from both proteomics and metabolomics can provide a more holistic understanding of how this compound affects cellular processes, offering mechanistic insights that are difficult to obtain with traditional, single-molecule approaches. nih.govrevespcardiol.org

Integration of Artificial Intelligence and Machine Learning for Cyclotide Discovery

Future research directions in this area include:

De Novo Design: Using AI algorithms to design novel cyclotide sequences with predicted biological activities or enhanced stability. genophore.comnih.govfrontiersin.org

Activity Prediction: Developing ML models trained on existing cyclotide data to predict the potential activity (e.g., antimicrobial, cytotoxic) of newly identified or designed sequences. nih.govfrontiersin.org

Target Prediction: Employing AI to predict potential protein targets based on cyclotide sequence and structural features. nih.gov

Synthesis Route Prediction: Using ML to optimize chemical synthesis routes for novel cyclotides.

Structure Prediction: Applying deep learning models to accurately predict the 3D structures of cyclic peptides, including disulfide bond arrangements. oup.com

Databases of cyclic peptides, such as CyclicPepedia and Cybase, provide valuable resources for training AI/ML models. nih.govgenophore.com The application of these computational tools can dramatically reduce the time and resources required for cyclotide research and development. nih.govgenophore.comnih.govfrontiersin.org

Exploration of Ecological Roles of this compound in Plant Defense Mechanisms

Cyclotides are widely recognized for their role in plant defense against pests, particularly insects and nematodes. nih.govfrontiersin.orgmdpi.comnoveltyjournals.com this compound, as a cyclotide, is likely involved in the defense mechanisms of its host plant. Future research should focus on a deeper exploration of the specific ecological roles of this compound.

Research in this area could investigate:

Specific Pests Targeted by this compound: Identifying which herbivores or pathogens are deterred or harmed by this compound in its natural environment. mdpi.comnoveltyjournals.com

Mechanism of Defense: Elucidating how this compound exerts its defensive effects, whether through direct toxicity, deterring feeding, or interfering with pest development. noveltyjournals.com

Regulation of this compound Expression: Understanding the environmental triggers (e.g., herbivore attack) and signaling pathways that lead to the production of this compound in the plant. mdpi.commpg.de

Ecological Interactions: Studying the broader ecological impact of this compound, including its effects on the plant's interactions with other organisms in its ecosystem. mdpi.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.